REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[Cl:12][C:13]1[CH:27]=[CH:26][C:16]([O:17][CH:18](Cl)[C:19](=[O:24])[C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:15][CH:14]=1>CC(C)=O>[Cl:12][C:13]1[CH:27]=[CH:26][C:16]([O:17][CH:18]([N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)[C:19](=[O:24])[C:20]([CH3:22])([CH3:23])[CH3:21])=[CH:15][CH:14]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
418 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC(C(C(C)(C)C)=O)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred with a solution of 145 g of sodium hydroxide in 3,500 ml of water at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated to the boil
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hours in order
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was then filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
WASH
|
Details
|
the toluene solution was washed once with a solution of 100 g of 37% strength hydrochloric acid in 2,000 ml of water
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated off
|
Type
|
WASH
|
Details
|
the organic phase was washed with 5,000 ml of water
|
Type
|
ADDITION
|
Details
|
after adding a further 4,000 ml of toluene
|
Type
|
CUSTOM
|
Details
|
Thereafter, the organic phase was separated off
|
Type
|
WASH
|
Details
|
washed with water until neutral and freed from solvent under a waterpump vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC(C(C(C)(C)C)=O)N2N=CN=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |